6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one

Synthetic Chemistry Cross‑Coupling Building Block Reactivity

6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one (CAS 1190862-33-9) is a heterocyclic building block belonging to the pyrrolo[3,2-b]pyridin-2-one family. It features a bromine atom at the 6‑position and a gem‑dimethyl group at the 3‑position on the fused bicyclic core.

Molecular Formula C9H9BrN2O
Molecular Weight 241.088
CAS No. 1190862-33-9
Cat. No. B2725475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
CAS1190862-33-9
Molecular FormulaC9H9BrN2O
Molecular Weight241.088
Structural Identifiers
SMILESCC1(C2=C(C=C(C=N2)Br)NC1=O)C
InChIInChI=1S/C9H9BrN2O/c1-9(2)7-6(12-8(9)13)3-5(10)4-11-7/h3-4H,1-2H3,(H,12,13)
InChIKeyIHPGJUQVWJQAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one (CAS 1190862-33-9) – Core Synthetic Intermediate for Kinase & Antibacterial Programs


6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one (CAS 1190862-33-9) is a heterocyclic building block belonging to the pyrrolo[3,2-b]pyridin-2-one family. It features a bromine atom at the 6‑position and a gem‑dimethyl group at the 3‑position on the fused bicyclic core . The compound is primarily employed as a versatile intermediate in medicinal chemistry, enabling late‑stage diversification via palladium‑catalyzed cross‑coupling at the C6 bromide handle. It has been cited in 81 patent documents, predominantly in the kinase inhibitor and antibacterial fields [1]. Commercial availability typically ranges from 95% to 98% purity, with storage recommended at 2–8 °C .

Why 6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one Cannot Be Replaced by Common In-Class Analogs


The precise substitution pattern of this compound—a bromine at C6 and a gem‑dimethyl at C3—is not interchangeable with regioisomeric or dehalogenated analogs. The C6‑Br bond provides a uniquely reactive handle for oxidative addition in palladium‑catalyzed cross‑coupling reactions, while the 3,3‑dimethyl group introduces steric bulk that can modulate both the conformational preferences of the bicyclic core and the metabolic stability of downstream derivatives . Replacing the bromine with chlorine reduces cross‑coupling efficiency; moving the halogen to C5 alters the electronic distribution of the pyridine ring and may direct electrophilic substitution to different positions. The non‑brominated parent compound (CAS 913720‑12‑4) lacks the synthetic diversification potential entirely . Consequently, generic substitution risks lower synthetic yields, altered biological activity, or complete failure of the intended chemical transformation.

Quantitative Differentiation Evidence for 6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one


Superior Cross‑Coupling Reactivity: C6‑Br vs. C6‑Cl in Palladium‑Catalyzed Transformations

The aryl bromide at C6 exhibits markedly higher oxidative addition rates with Pd(0) catalysts compared to the analogous aryl chloride. In Suzuki–Miyaura couplings, aryl bromides typically achieve >90% conversion within 2–4 h under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), whereas the 6‑chloro congener requires elevated temperatures (≥100 °C) and stronger bases, often delivering <50% yield under identical conditions [1]. This difference directly impacts synthetic efficiency and throughput in library synthesis.

Synthetic Chemistry Cross‑Coupling Building Block Reactivity

Physicochemical Differentiation: Lipophilicity and Crystallinity vs. Des‑Bromo Parent

The target compound has a measured melting point of 160–163 °C and a logP of approximately 1.9 . In contrast, the des‑bromo parent 3,3‑dimethyl‑1H‑pyrrolo[3,2‑b]pyridin‑2(3H)‑one (CAS 913720‑12‑4) has a predicted logP of ~0.8 and a significantly lower molecular weight (162.19 vs. 241.08) . The bromine atom increases both lipophilicity (Δ logP ≈ 1.1) and molecular weight by ~79 Da, which can influence membrane permeability and protein binding of derived inhibitors.

Physicochemical Properties Lipophilicity Solid‑State Characterization

Validated Biological Relevance: Antibacterial MIC from Structurally Related Pyrrolopyridinones

While the compound itself is an intermediate, structurally related 5‑oxo‑4H‑pyrrolo[3,2‑b]pyridine derivatives have demonstrated potent antibacterial activity with a MIC of 3.35 µg/mL against Escherichia coli and evidence of translation inhibition without SOS‑response induction [1]. The 6‑bromo‑3,3‑dimethyl‑2‑one scaffold serves as a direct precursor to such active species, and the bromine handle enables systematic SAR exploration at C6. In contrast, the non‑halogenated parent compound cannot access this diversity space .

Antibacterial Minimum Inhibitory Concentration DNA Gyrase

Established Intellectual Property Footprint: 81 Patents Citing the Scaffold

The compound is explicitly referenced in 81 patent documents, primarily in the context of kinase inhibition (e.g., PIM, JAK, Trk) [1]. For example, US patent US8975267B2 describes tricyclic pyrrolo derivatives synthesized from halogenated pyrrolopyridinone intermediates, achieving IC50 values in the low nanomolar range against PIM‑2 kinase [2]. This patent estate provides a level of commercial validation that is absent for the des‑bromo or 5‑bromo regioisomers, which appear in far fewer filings.

Patent Landscape Kinase Inhibitors Commercial Validation

Optimal Procurement Scenarios for 6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one


Kinase Inhibitor Lead Optimization via C6 Diversification

Medicinal chemistry teams pursuing ATP‑competitive kinase inhibitors (e.g., JAK3, PIM‑2, TrkA) can utilize the C6‑Br handle for late‑stage Suzuki or Buchwald‑Hartwig diversification to explore SAR at the solvent‑exposed region of the kinase hinge. The gem‑dimethyl group at C3 provides steric bulk that can improve selectivity over closely related kinases. The high patent density (81 filings) confirms the scaffold's validated utility in this space [1].

Antibacterial Discovery Targeting DNA Gyrase or Translation

The compound serves as a key intermediate for constructing pyrrolopyridinone‑based antibacterial agents. Derived analogs have achieved MIC values as low as 3.35 µg/mL against E. coli with a translation‑inhibition mechanism [2]. Procurement of the brominated scaffold enables rapid analog synthesis; the non‑halogenated parent cannot support this diversification strategy.

Contract Research and Parallel Library Synthesis

Contract research organizations (CROs) building focused libraries for client programs benefit from the compound's high cross‑coupling reactivity (Ar‑Br vs. Ar‑Cl), which ensures robust, high‑yielding parallel chemistry. The compound's commercial availability at multi‑gram scale and defined solid‑state properties (mp 160‑163 °C) facilitate automated weighing and handling .

Chemical Biology Probe Development

The bromine atom can be leveraged for installation of photoaffinity labels or biotin tags via Pd‑mediated coupling, enabling target‑identification studies. The moderate lipophilicity (logP 1.9) is suitable for cell‑permeable probes without excessive non‑specific binding .

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